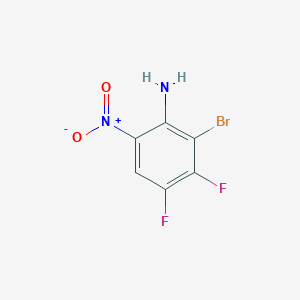

2-Bromo-3,4-difluoro-6-nitroaniline

Description

Historical Context and Significance within Halogenated Nitroanilines Research

The study of aniline (B41778) and its derivatives dates back to the 19th century and was foundational to the growth of the chemical industry, particularly in the synthesis of dyes. wikipedia.org Aromatic nitro compounds, in general, have long been recognized for their importance as precursors to aromatic amines and their derivatives. sci-hub.se The introduction of halogens to the nitroaniline structure further expanded their synthetic utility.

Halogenated nitroanilines are a class of compounds that have been investigated for various applications, including their potential as intermediates for dyes and organic pigments. chemicalbook.comgoogle.com For instance, related compounds like 2,6-dibromo-4-nitroaniline (B165464) serve as intermediates in these industries. chemicalbook.comchemicalbook.com The development of methods for the regioselective halogenation of anilines has been a significant area of research to control the position of the halogen atoms on the aromatic ring, which is crucial for the properties and reactivity of the final product. beilstein-journals.org Historically, bromination of aromatic rings was often carried out with molecular bromine, but due to its hazardous nature, alternative brominating agents have been developed. sci-hub.se

Relevance of Multifunctional Halogenated Aromatic Compounds in Contemporary Chemical Science

Multifunctional halogenated aromatic compounds are of great interest in modern chemical science due to their wide range of applications. They are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials. mdpi.comsolubilityofthings.com The presence of multiple, different halogen atoms, as seen in 2-Bromo-3,4-difluoro-6-nitroaniline, provides chemists with a powerful tool for creating complex molecular architectures. The carbon-halogen bonds can be selectively manipulated in various chemical reactions, such as cross-coupling reactions, to build larger molecules. mdpi.com

The field of visible-light photoredox catalysis has emerged as a sustainable and powerful tool for organic synthesis, including the halogenation of organic compounds. rsc.org This highlights the ongoing innovation in the synthesis and application of halogenated aromatics. Furthermore, these compounds are central to the development of new materials and drugs, where the halogen atoms can influence the biological activity and physical properties of the molecule. solubilityofthings.comrsc.org

Current Research Landscape and Knowledge Gaps Pertaining to this compound

Current research involving this compound primarily focuses on its utility as a synthetic intermediate. A notable application is in the synthesis of quinoxaline (B1680401) derivatives. sapub.org Quinoxalines are a class of heterocyclic compounds that have shown a wide range of biological activities, making them important targets in medicinal chemistry. sapub.orgresearchgate.net For example, this compound can be used to prepare substituted triazolo quinoxaline derivatives which have been investigated as potential modulators of the glucocorticoid receptor. google.com

A specific synthesis method for this compound involves the reaction of 4,5-difluoro-2-nitroaniline (B1295537) with bromine in acetic acid. prepchem.com The details of this synthesis are provided in the table below.

| Reactant 1 | Reactant 2 | Solvent | Reaction Conditions | Product | Appearance | Melting Point |

|---|---|---|---|---|---|---|

| 4,5-difluoro-2-nitroaniline (3.7 g) | Bromine (6.8 g) | Acetic acid (27 ml) | 50° to 56° C, 2.5 hours | This compound (4.7 g) | Yellow prisms | 105 °C |

While the synthetic utility of this compound is being explored, there remain knowledge gaps. Comprehensive studies on its reactivity profile, exploring the differential reactivity of its various functional groups, could unveil new synthetic possibilities. Further investigation into its application in the synthesis of other classes of heterocyclic compounds or in materials science could also be a fruitful area of research. The selective hydrogenation of halogenated nitroaromatics is a challenging yet important transformation, and optimizing conditions for this compound could lead to valuable haloaniline intermediates. acs.org

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3,4-difluoro-6-nitroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrF2N2O2/c7-4-5(9)2(8)1-3(6(4)10)11(12)13/h1H,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNHVRINUNRDTQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)Br)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrF2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromo 3,4 Difluoro 6 Nitroaniline and Its Precursors

Classical Approaches to Substituted Aniline (B41778) Synthesis

Classical methods for synthesizing substituted anilines rely on fundamental electrophilic aromatic substitution reactions. These time-honored techniques form the basis for creating a wide array of functionalized aromatic compounds.

Nitration is a quintessential electrophilic aromatic substitution reaction, typically achieved by using a mixture of concentrated nitric acid and sulfuric acid. organicchemistrytutor.com The sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in the reaction. libretexts.orgyoutube.com

When applied to anilines, direct nitration is complicated by the powerful activating and electron-donating nature of the amino (-NH₂) group. byjus.com This high reactivity can lead to undesirable outcomes such as oxidation of the aniline, resulting in tarry decomposition products, or uncontrolled polysubstitution. libretexts.org Furthermore, the strongly acidic conditions of the nitrating mixture protonate the basic amino group to form an anilinium ion (-NH₃⁺). This anilinium group is strongly deactivating and a meta-director, leading to significant amounts of the meta-nitro product, which is often not the desired isomer. chemistrysteps.comyoutube.com

To overcome these challenges, a common strategy involves the protection of the amino group via acetylation. Reacting the aniline with acetic anhydride (B1165640) converts the highly activating -NH₂ group into the less activating acetamido group (-NHCOCH₃). This group is still an ortho-, para-director but its reduced activating strength prevents oxidation and allows for monosubstitution. libretexts.org After the nitration step, the acetyl group can be easily removed by acid-catalyzed hydrolysis to regenerate the amino group, yielding the desired ortho- or para-nitroaniline. libretexts.org

Table 1: Comparison of Nitration Strategies for Anilines

| Strategy | Reagents | Key Feature | Outcome |

| Direct Nitration | Conc. HNO₃, Conc. H₂SO₄ | Reaction in strong acid | Forms meta-directing anilinium ion; risk of oxidation chemistrysteps.comyoutube.com |

| Protected Nitration | 1. Acetic Anhydride 2. HNO₃, H₂SO₄ 3. H₃O⁺, heat | Amino group is protected as an acetamide | Moderates reactivity, ensures ortho/para direction libretexts.org |

Bromination is another key electrophilic aromatic substitution reaction. It typically involves treating the aromatic compound with bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). youtube.comlibretexts.org The catalyst polarizes the bromine molecule, increasing its electrophilicity.

However, for highly activated rings like anilines, a catalyst is often unnecessary. The strong electron-donating amino group makes the ring sufficiently nucleophilic to react with bromine directly. chemistrysteps.com This high reactivity can be difficult to control, often leading to the formation of polybrominated products, such as the precipitation of 2,4,6-tribromoaniline (B120722) when aniline is treated with bromine water. byjus.comlibretexts.org

In the context of synthesizing 2-Bromo-3,4-difluoro-6-nitroaniline, the precursor would likely be a difluoro-nitroaniline. The regiochemical outcome of the bromination would be directed by the combined electronic effects of the amino, fluoro, and nitro groups. For instance, the synthesis of 4-Bromo-2,6-difluoroaniline is achieved by reacting 2,6-difluoroaniline (B139000) with bromine in acetic acid, yielding the para-brominated product. chemicalbook.com Similarly, the dibromination of 4-nitroaniline (B120555) can be performed in an aqueous medium to produce 2,6-dibromo-4-nitroaniline (B165464). chemicalbook.comresearchgate.net The synthesis of the target compound would require careful consideration of the directing effects of the substituents to achieve bromination at the desired position.

Table 2: Selected Bromination Methods for Aniline Derivatives

| Substrate | Reagents | Conditions | Product |

| Aniline | Bromine water | Room Temperature | 2,4,6-Tribromoaniline byjus.com |

| 4-Nitroaniline | Bromine, Tetrachloromethane | Stirred at 20°C for 1h | 2,6-Dibromo-4-nitroaniline chemicalbook.com |

| 2,6-Difluoroaniline | Bromine, Acetic acid | Room Temperature, 15 min | 4-Bromo-2,6-difluoroaniline chemicalbook.com |

Introducing fluorine into an aromatic ring presents unique challenges. Direct fluorination using elemental fluorine (F₂) is typically explosive and non-selective, making it synthetically impractical. libretexts.orgyoutube.com Consequently, alternative methods are employed.

Electrophilic fluorination has become more feasible with the development of modern reagents that act as "F⁺" sources. One of the most common is Selectfluor®, or F-TEDA-BF₄ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). libretexts.org These N-F reagents are safer to handle and offer greater selectivity in fluorinating electron-rich aromatic compounds. researchgate.net

Nucleophilic fluorination methods are also widely used. These often involve the displacement of a leaving group, such as a nitro group or a halogen, by a fluoride (B91410) ion (e.g., from KF or CsF) in a nucleophilic aromatic substitution (SNAr) reaction. This approach is most effective when the aromatic ring is activated by strongly electron-withdrawing groups (like a nitro group) positioned ortho or para to the leaving group. Another common nucleophilic method is the Balz-Schiemann reaction, where an aryldiazonium salt is converted to an aryl fluoride.

Table 3: Common Fluorination Agents and Methods

| Method | Reagent Type | Example Reagent(s) | Typical Application |

| Electrophilic Fluorination | Electrophilic ("F⁺") | Selectfluor® (F-TEDA-BF₄), N-Fluorobenzenesulfonimide (NFSI) brittonsfu.com | Fluorination of electron-rich aromatics and C-H bonds libretexts.orgbrittonsfu.com |

| Nucleophilic Substitution | Nucleophilic (F⁻) | KF, CsF | Displacement of leaving groups on electron-poor aromatics |

| Deoxyfluorination | Nucleophilic (F⁻) | Diethylaminosulfur trifluoride (DAST) | Conversion of hydroxyl groups to fluorine tcichemicals.com |

Modern Synthetic Routes for this compound

Modern organic synthesis focuses on developing highly efficient, selective, and safe reactions. These advanced methods offer superior control over the introduction of functional groups compared to classical approaches.

Achieving high regioselectivity in the synthesis of polysubstituted aromatic compounds is a significant challenge. One powerful strategy is the use of directing groups, which temporarily block a position on the ring or steer a reagent to a specific site.

A relevant example of this approach is a patented method for synthesizing 2-bromo-6-fluoroaniline (B133542) from o-fluoroaniline. google.com In this route, the amino group is first protected, and then a sulfonate group is introduced at the para position. This bulky group effectively blocks the para-position, preventing bromination at that site. The subsequent bromination reaction is therefore directed to the available ortho position. Finally, the sulfonate directing group is removed to yield the desired 2-bromo-6-fluoroaniline with high purity and yield, avoiding the formation of para-isomers. google.com This type of directed functionalization provides a blueprint for how one might control the bromination step in a synthesis of this compound by strategically blocking more reactive sites to force substitution at the desired position.

While classical halogenation and nitration rely on stoichiometric amounts of strong acids as catalysts or promoters, modern research seeks to develop milder and more efficient catalytic systems. Transition-metal catalysis, for example, has revolutionized the formation of C-C and C-heteroatom bonds, and principles from this field are being applied to electrophilic substitution.

For instance, rhodium-catalyzed C-H activation and cyclization strategies have been used for the regioselective synthesis of quinolines from aniline derivatives. mdpi.com While not a direct halogenation or nitration, this demonstrates the power of metal catalysts to direct functionalization to specific C-H bonds.

Furthermore, advancements in reaction technology, such as the use of microreactors, offer significant advantages for hazardous reactions like halogenations. Performing these reactions in a microreactor system allows for precise control over reaction parameters (temperature, mixing, reaction time), which improves safety, enhances selectivity, and can increase yields. researchgate.net Photocatalysis is another emerging area, with methods being developed for the direct fluorination of unactivated C-H bonds using a photocatalyst and an electrophilic fluorine source like NFSI. brittonsfu.com These catalytic and technological advancements represent the forefront of efforts to synthesize complex molecules like this compound with greater efficiency and control.

Flow Chemistry and Continuous Synthesis of Aromatic Intermediates

Continuous flow chemistry has emerged as a powerful tool for the synthesis of aromatic intermediates, offering significant advantages over traditional batch processing, particularly for reactions that are highly exothermic or involve hazardous reagents, such as nitration and bromination. The key benefits include enhanced heat and mass transfer, improved safety due to small reaction volumes, and the potential for automation and high-throughput production.

For the synthesis of precursors to this compound, flow chemistry can be applied to critical steps like nitration. For instance, the continuous nitration of p-difluorobenzene has been shown to produce 2,5-difluoronitrobenzene (B1216864) in high yield (98%) with a reaction time of just 2.3 minutes, a significant improvement over the 80% yield and 1-hour reaction time in a batch reactor. This is achieved by utilizing microreactors that allow for precise control over reaction parameters.

Similarly, the bromination of aromatic compounds can be performed more safely and efficiently using flow chemistry. mdpi.comresearchgate.net In-situ generation of bromine from reagents like sodium hypochlorite (B82951) and hydrobromic acid within a flow system eliminates the need to handle and store large quantities of toxic and corrosive molecular bromine. mdpi.comresearchgate.net This approach has been successfully applied to the bromination of various aromatic substrates. mdpi.comresearchgate.net The application of such a continuous-flow method for the synthesis of intermediates like 1-bromo-2,4,5-trifluorobenzene (B152817) has been demonstrated to be efficient and high-yielding. researchgate.net

The following table summarizes a comparison of batch versus flow chemistry for a representative nitration reaction of an aromatic precursor:

| Parameter | Batch Reaction | Flow Chemistry Reaction |

| Reaction Time | 1 hour | 2.3 minutes |

| Yield | 80% | 98% |

| Safety | Poor heat dissipation, risk of thermal runaway | Excellent heat transfer, smaller reaction volume, enhanced safety |

| Scalability | Difficult and hazardous | Readily scalable by extending operation time or "numbering-up" reactors |

Convergent and Divergent Synthetic Pathways to Analogues and Derivatives

The synthesis of analogues and derivatives of this compound can be approached through both convergent and divergent strategies, allowing for the systematic exploration of structure-activity relationships.

Divergent Synthesis: A divergent approach would begin with a common, complex intermediate, such as 3,4-difluoro-6-nitroaniline, which would then be subjected to a variety of late-stage functionalization reactions to produce a library of related compounds. For example, the common intermediate could be subjected to different halogenating agents (e.g., N-chlorosuccinimide, N-iodosuccinimide) to introduce other halogens at the 2-position. Alternatively, the amino group could be modified through diazotization followed by Sandmeyer reactions to introduce a range of other functional groups.

Analysis of Synthetic Efficiency and Green Chemistry Principles in this compound Production

The production of fine chemicals like this compound is increasingly being evaluated through the lens of green chemistry to minimize environmental impact and improve sustainability. Several metrics are used to quantify the "greenness" of a synthetic process.

Key Green Chemistry Metrics:

Atom Economy: This metric, developed by Barry Trost, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the desired product. A higher atom economy indicates less waste generation.

E-Factor (Environmental Factor): Introduced by Roger Sheldon, the E-Factor is the ratio of the mass of waste produced to the mass of the desired product. A lower E-Factor is indicative of a greener process.

Reaction Mass Efficiency (RME): RME is the percentage of the mass of the final product relative to the total mass of all reactants used in the reaction. It provides a more comprehensive measure of efficiency than yield alone.

The synthesis of anilines, a key structural motif in the target compound, is often achieved through the nitration of an aromatic precursor followed by reduction. researchgate.net Greener approaches to these transformations are actively being researched, including the use of metal-free catalysts and more environmentally benign solvents like water. researchgate.net

The following table provides a hypothetical green chemistry analysis for a key bromination step in a plausible synthesis of this compound, highlighting how different factors can influence the environmental impact of the reaction.

| Metric | Calculation | Example Scenario |

| Atom Economy | (Molecular Weight of Product / Sum of Molecular Weights of all Reactants) x 100% | For the bromination of 3,4-difluoro-6-nitroaniline with Br2, the atom economy would be less than 100% due to the formation of HBr as a byproduct. |

| E-Factor | (Total Mass of Waste / Mass of Product) | A high E-Factor would result from the use of large excesses of reagents and solvents, and low reaction yields. |

| Reaction Mass Efficiency | (Mass of Product / Total Mass of Reactants) x 100% | This would be influenced by the stoichiometry of the reactants and the actual isolated yield of the product. |

| Process Mass Intensity | (Total Mass Input / Mass of Product) | A high PMI would indicate a process that is solvent- and reagent-intensive, with significant waste generation. |

By optimizing reaction conditions, utilizing catalytic instead of stoichiometric reagents, and minimizing the use of hazardous solvents, the green chemistry profile of the synthesis of this compound can be significantly improved.

Reactivity and Reaction Mechanisms of 2 Bromo 3,4 Difluoro 6 Nitroaniline

Nucleophilic Aromatic Substitution (SNAr) Reactions

The aromatic ring of 2-Bromo-3,4-difluoro-6-nitroaniline is rendered electron-deficient by the potent electron-withdrawing effects of the nitro group and the two fluorine atoms. This electronic deficiency makes the compound a suitable substrate for Nucleophilic Aromatic Substitution (SNAr) reactions. These reactions proceed via a characteristic two-step addition-elimination mechanism, wherein a nucleophile attacks the ring to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex, followed by the departure of a leaving group. pressbooks.pub

Substrate Scope and Regioselectivity in Displacement of Halogen and Nitro Groups

In SNAr reactions involving polyhalogenated nitroaromatics, the regioselectivity—the position at which substitution occurs—is a critical aspect. The leaving group is typically a halide or, in some cases, the nitro group itself. The position of nucleophilic attack is directed by the substituents on the ring, with attack favored at positions ortho and para to strongly electron-withdrawing groups. pressbooks.pub

In this compound, the nitro group is positioned ortho to the bromine atom and para to the fluorine atom at the C4 position. This activation pattern suggests that these two positions are the most likely sites for nucleophilic attack.

Displacement of Fluorine: The C-F bond is highly polarized, and fluoride (B91410) is an excellent leaving group in SNAr reactions, often being displaced more readily than other halogens. Studies on related compounds, such as 2,4-difluoronitrobenzene, have shown that nonpolar solvents can favor high ortho-selectivity in SNAr reactions. nih.gov In the case of 3,4-difluoronitrobenzene, reaction with methanol (B129727) can lead to the substitution of the fluorine atom para to the nitro group. daneshyari.com

Displacement of Bromine: While bromide is generally a better leaving group than chloride in terms of its anion stability, in SNAr the rate-determining step is often the initial nucleophilic attack. The C-F bond's high polarization can make carbon more electrophilic and thus more susceptible to attack. However, the bromine at C2 is ortho to the activating nitro group, making it a viable site for substitution. science.gov

Displacement of the Nitro Group: Although less common, the nitro group can also act as a leaving group in SNAr reactions, particularly with certain nucleophiles and under specific reaction conditions. researchgate.net

The table below summarizes potential SNAr reactions on the this compound substrate, highlighting the competition between different leaving groups.

| Nucleophile (Nu⁻) | Target Position | Leaving Group | Activating Group(s) | Product |

| RO⁻, RNH₂, RS⁻ | C4 | F⁻ | para-NO₂ | 2-Bromo-3-fluoro-4-(nucleophile)-6-nitroaniline |

| RO⁻, RNH₂, RS⁻ | C2 | Br⁻ | ortho-NO₂ | 3,4-Difluoro-2-(nucleophile)-6-nitroaniline |

| RO⁻, RNH₂, RS⁻ | C6 | NO₂⁻ | ortho-NH₂, ortho-Br | 2-Bromo-3,4-difluoro-6-(nucleophile)aniline |

Influence of Substituent Effects on SNAr Pathways

The reactivity of this compound in SNAr reactions is dictated by the combined electronic effects of all its substituents.

Nitro Group (-NO₂): As a powerful electron-withdrawing group through both inductive (-I) and resonance (-M) effects, the nitro group is the primary activator for nucleophilic attack. It strongly depletes electron density at the ortho and para positions, making them susceptible to nucleophiles and stabilizing the negative charge of the intermediate Meisenheimer complex. pressbooks.pub

Amino Group (-NH₂): The amino group is strongly electron-donating through resonance (+M) and weakly electron-withdrawing through induction (-I). Its strong +M effect increases the electron density of the ring, which generally deactivates the substrate towards nucleophilic attack. However, its position can influence the stability of intermediates in complex ways.

The net effect is a highly electron-deficient aromatic system where the activating influences of the nitro and fluoro groups dominate, making the compound reactive towards strong nucleophiles.

Mechanistic Investigations of SNAr Reactions

The mechanism for SNAr reactions is a well-established two-step process:

Addition Step: A nucleophile attacks the electron-deficient carbon atom bearing a leaving group, breaking the aromaticity of the ring and forming a negatively charged intermediate known as a Meisenheimer complex. This step is typically the rate-determining step of the reaction. ntnu.no The negative charge of this intermediate is delocalized across the ring and is significantly stabilized by the presence of electron-withdrawing groups, particularly the nitro group.

Elimination Step: The leaving group (halide or nitro) is expelled from the complex, and the aromaticity of the ring is restored, yielding the final substitution product.

Kinetic studies and computational analyses of similar fluoro-nitrobenzenes have been used to investigate the mechanism. mdpi.com For instance, studies on the reaction between ethanolamine (B43304) and fluoro-nitrobenzenes have utilized kinetic measurements and DFT calculations to elucidate the reaction pathway. mdpi.com Such investigations confirm that the formation of the σ-complex (Meisenheimer complex) is the slow step and that the stability of this intermediate, which is enhanced by ortho/para electron-withdrawing substituents, is key to the reaction's feasibility. semanticscholar.orgresearchgate.net

Electrophilic Aromatic Substitution (EAS) Reactivity

Electrophilic Aromatic Substitution (EAS) involves the attack of an electrophile on the electron-rich π-system of the aromatic ring. The reactivity of the substrate is governed by the electronic properties of the substituents already present.

Deactivated Ring Systems and Reactivity Challenges

While the amino group in aniline (B41778) is a powerful activating, ortho-, para-directing group for EAS, the this compound ring system presents significant challenges for this type of reaction. allen.inbyjus.com

Deactivating Groups: The ring is substituted with three strongly deactivating groups: two fluorine atoms, a bromine atom, and a nitro group. These groups withdraw electron density from the ring through their inductive (and for the nitro group, resonance) effects, making the ring electron-poor and thus highly unreactive towards electrophiles. libretexts.org Pentahalogenated benzenes, for example, are known to be relatively unreactive to electrophilic aromatic substitution, requiring powerful nitrating agents. google.com

Protonation in Acidic Media: EAS reactions such as nitration and sulfonation are typically performed in strong acidic conditions. byjus.com Under these conditions, the basic amino group is protonated to form an anilinium ion (-NH₃⁺). The anilinium group is a very strong deactivating, meta-directing group, which further quenches the ring's reactivity towards electrophiles. byjus.comchemistrysteps.com Direct nitration of aniline, for example, often leads to a significant amount of the meta-isomer and oxidation products precisely because of this protonation. byjus.com

Due to this profound deactivation, electrophilic substitution on the aromatic ring of this compound is exceptionally difficult and unlikely to occur under standard EAS conditions.

Specific Electrophilic Transformations on the Aniline Moiety

Given the deactivated nature of the aromatic ring, electrophilic reactions are more likely to occur on the nucleophilic amino group itself rather than on the ring carbon atoms.

Acylation: The amino group can react with acylating agents like acetic anhydride (B1165640) or acetyl chloride. This reaction, often performed under basic or neutral conditions, would convert the aniline into the corresponding acetanilide. This transformation is frequently used as a protecting strategy for the amino group to moderate its activating effect and prevent side reactions during subsequent transformations. byjus.com

Diazotization: The primary aromatic amino group can react with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid (e.g., HCl), to form a diazonium salt. This reaction is a cornerstone of aromatic chemistry. A patent describes a multi-step synthesis where 2-bromo-6-nitroaniline (B44865) undergoes a diazotization reaction as a key step to produce a diazonium salt intermediate, which is then decomposed to yield 3-bromo-2-fluoronitrobenzene. google.com This demonstrates that even with the deactivating nitro and bromo groups present, the amino group retains its characteristic reactivity towards diazotization.

The table below outlines these potential transformations.

| Reaction | Reagent(s) | Product |

| Acylation | Acetic anhydride or Acetyl chloride | N-(2-Bromo-3,4-difluoro-6-nitrophenyl)acetamide |

| Diazotization | NaNO₂, HCl (aq) | 2-Bromo-3,4-difluoro-6-nitrobenzenediazonium chloride |

Reduction and Oxidation Reactions of this compound

The reactivity of this compound is significantly influenced by its functional groups. The nitro group, being strongly electron-withdrawing, deactivates the aromatic ring towards electrophilic substitution. Conversely, the aniline functionality can be a site for oxidative reactions. This section explores the reduction of the nitro group and the oxidation of the aniline functionality.

Reduction of the Nitro Group to Amino Functionality

The reduction of the nitro group in aromatic compounds to an amino group is a fundamental transformation in organic synthesis. For nitroanilines, this reaction provides access to substituted diamine derivatives, which are valuable building blocks.

Commonly, this reduction is achieved using metal catalysts such as palladium on carbon (Pd/C) with hydrogen gas. Other reducing agents like iron filings in acidic media are also employed for similar transformations. evitachem.com The choice of reducing agent can be critical to ensure chemoselectivity, especially when other reducible functional groups are present in the molecule. For instance, in the case of 4-bromo-2,3-difluoro-6-nitroaniline, reduction using hydrogen gas over a Pd/C catalyst effectively converts the nitro group to an amine.

The general mechanism for the reduction of a nitro group to an aniline involves a series of intermediates. The nitro group is first reduced to a nitroso group, then to a hydroxylamine, and finally to the amine. unimi.it

Table 1: Conditions for Nitro Group Reduction

| Reagent/Catalyst | Conditions | Product |

| H₂/Pd/C | - | 4-Bromo-2,3-difluoro-benzene-1,6-diamine |

| Iron filings | Acidic conditions | Corresponding amine |

Oxidation of the Aniline Functionality

While the reduction of the nitro group is a more commonly documented reaction for this class of compounds, the aniline functionality can undergo oxidation. However, specific studies detailing the oxidation of this compound are not prevalent in the reviewed literature. Generally, the oxidation of anilines can lead to a variety of products, including nitroso compounds, nitro compounds, azoxy compounds, and polymeric materials, depending on the oxidant and reaction conditions. The presence of the electron-withdrawing nitro and halogen groups on the ring would likely influence the oxidation potential and the nature of the products formed.

Cross-Coupling Reactions of this compound

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, the bromine atom serves as a handle for such transformations, enabling the introduction of various substituents at this position.

Suzuki-Miyaura Coupling at the Bromine Position

The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with a halide or triflate, catalyzed by a palladium complex. libretexts.org This reaction is widely used in the synthesis of biaryls, styrenes, and polyolefins. libretexts.org

For brominated nitroanilines, the bromine atom is a suitable site for Suzuki-Miyaura cross-coupling, which is a key step in the synthesis of intermediates for kinase inhibitors. The general catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org A variety of palladium catalysts, including those with bulky, electron-rich phosphine (B1218219) ligands like XPhos, are effective for this transformation. scholaris.ca

Table 2: Components of a Typical Suzuki-Miyaura Coupling Reaction

| Component | Role | Example |

| Palladium Catalyst | Facilitates the reaction | Pd₂(dba)₃ with XPhos ligand scholaris.ca |

| Organoboron Compound | Source of the new carbon group | Arylboronic acid |

| Base | Promotes transmetalation | K₂CO₃ acs.org, Cs₂CO₃ scholaris.ca |

| Solvent | Reaction medium | Toluene, water acs.org |

Buchwald-Hartwig Amination for N-Derivatization

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. wikipedia.orgorganic-chemistry.org This reaction is highly valuable for the synthesis of aryl amines, which are prevalent in pharmaceuticals and natural products. wikipedia.orgacs.org

In the context of this compound, while direct N-derivatization at the existing amino group is possible through other means, the Buchwald-Hartwig reaction offers a route to introduce new amino substituents at the bromine position. For example, a similar compound, 4-bromo-2,3-difluoro-6-nitroaniline, can be coupled with cyclohexylamine (B46788) using a palladium catalyst like Pd(dppf)Cl₂ to form N-cyclohexyl-4-bromo-2,3-difluoro-6-nitroaniline. The reaction typically requires a palladium catalyst, a phosphine ligand, and a base. wikipedia.orgnih.gov The development of bidentate phosphine ligands such as BINAP and DPPF has expanded the scope of this reaction to include primary amines. wikipedia.org

Table 3: Key Components in Buchwald-Hartwig Amination

| Component | Function | Example |

| Palladium Precatalyst | Source of active catalyst | Pd(OAc)₂ nih.gov, Pd₂(dba)₃ nih.gov |

| Ligand | Stabilizes and activates the catalyst | (±)-BINAP nih.gov, XPhos |

| Base | Deprotonates the amine | NaOt-Bu nih.gov, Cs₂CO₃ nih.gov |

| Amine | Nucleophile | Primary or secondary amines organic-chemistry.org |

Sonogashira and Heck Coupling Strategies

Sonogashira Coupling

The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, creating a carbon-carbon bond. wikipedia.orglibretexts.org This method is particularly useful for the synthesis of conjugated enynes and arylalkynes under mild conditions. wikipedia.org

For this compound, the bromine atom can participate in Sonogashira coupling to introduce an alkynyl group. The reaction generally proceeds with a palladium(0) catalyst, a copper(I) co-catalyst, and a base, such as an amine. organic-chemistry.org The reactivity of the halide in Sonogashira coupling typically follows the trend I > Br > Cl. wikipedia.org This allows for selective reactions in molecules containing multiple different halogen atoms. libretexts.org Copper-free versions of the Sonogashira reaction have also been developed. nih.gov

Heck Coupling

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base. organic-chemistry.org This reaction is a powerful tool for the synthesis of substituted alkenes. rug.nl

The bromine atom in this compound can serve as the halide component in a Heck reaction. This would allow for the introduction of a vinyl group at the bromine position. The reaction typically employs a palladium catalyst and a base. organic-chemistry.org While specific examples involving this compound are not detailed in the provided search results, the general applicability of the Heck reaction to aryl bromides suggests its feasibility. rug.nl

Table 4: Comparison of Sonogashira and Heck Coupling

| Reaction | Coupling Partner | Bond Formed | Key Catalysts/Reagents |

| Sonogashira | Terminal Alkyne | C(sp²)-C(sp) | Pd catalyst, Cu(I) co-catalyst, Base wikipedia.orglibretexts.org |

| Heck | Alkene | C(sp²)-C(sp²) | Pd catalyst, Base organic-chemistry.org |

Cyclization and Heterocycle Formation via this compound

The strategic arrangement of bromo, nitro, amino, and fluoro substituents on the aniline ring makes this compound a versatile precursor for the synthesis of complex heterocyclic structures. The interplay between these functional groups allows for a variety of cyclization reactions, leading to the formation of fused ring systems and diverse nitrogen-containing heterocycles, which are significant scaffolds in medicinal chemistry and materials science.

Intramolecular Cyclizations for Fused Ring Systems

The structure of this compound is well-suited for intramolecular cyclization reactions to form fused heterocyclic systems, particularly after modification of the existing functional groups. A key strategy involves the reduction of the nitro group to an amine, creating a 1,2-diamine derivative. This diamine can then undergo cyclization with appropriate reagents to form a new heterocyclic ring fused to the benzene (B151609) ring.

A notable example is the synthesis of 4-bromo-5,6-difluorobenzo[c] Current time information in Bangalore, IN.prepchem.comamericanelements.comthiadiazole. metu.edu.tr This process begins with the reduction of the nitro group in this compound to yield 3-bromo-4,5-difluorobenzene-1,2-diamine. This intermediate is then cyclized to form the fused benzothiadiazole ring system. metu.edu.tr This transformation highlights a common and effective pathway where the ortho-amino and nitro groups (after reduction) serve as the anchor points for building the fused heterocyclic structure.

General reviews on the synthesis of N-heterocycles often describe iron-catalyzed intramolecular cyclization reactions as an efficient method for creating fused ring systems from appropriately substituted aromatic precursors. arabjchem.orgresearchgate.net While not specifically detailing the use of this compound, these methods are applicable. For instance, after converting the nitro group, the resulting aniline derivative could undergo intramolecular C-H amination or coupling reactions to form tricyclic fused indole (B1671886) derivatives or other complex polycyclic systems. arabjchem.org

The table below outlines the key transformation for the synthesis of a fused ring system from this compound.

Table 1: Synthesis of 4-Bromo-5,6-difluorobenzo[c] Current time information in Bangalore, IN.prepchem.comamericanelements.comthiadiazole

| Step | Starting Material | Intermediate | Product | Purpose |

|---|---|---|---|---|

| 1 | This compound | 3-Bromo-4,5-difluorobenzene-1,2-diamine | - | Reduction of the nitro group to form a diamine. |

Synthesis of Nitrogen-Containing Heterocycles

This compound is a valuable building block for a wide array of nitrogen-containing heterocycles beyond fused systems. mdpi.com The reactivity of its functional groups—the nucleophilic amino group, the electrophilic aromatic ring activated by the nitro group, and the reactive bromo substituent—can be exploited in various synthetic strategies.

One of the most direct methods involves the derivatization of the amino group. For example, palladium-catalyzed amination reactions can couple this compound with other heterocyclic halides. While a direct example is not documented, the reverse reaction, coupling an aryl bromide with an amino-pyrimidine, is a well-established method for creating complex N-aryl heterocycles. nih.govresearchgate.net This suggests that the amino group of this compound can be readily arylated to form more complex structures.

Furthermore, the aniline moiety is a classic precursor for the synthesis of quinolines via reactions like the Skraup cyclization. researchgate.net In this type of reaction, the aniline is heated with glycerol, sulfuric acid, and an oxidizing agent to construct the quinoline (B57606) core. The substituents on the this compound ring would direct the cyclization and result in a highly functionalized quinoline derivative, a privileged scaffold in drug discovery.

The synthesis of 4-bromo-5,6-difluorobenzo[c] Current time information in Bangalore, IN.prepchem.comamericanelements.comthiadiazole, as mentioned previously, is also a prime example of the formation of a nitrogen-containing heterocycle. metu.edu.tr This specific heterocycle is a key component in the development of novel non-fullerene acceptors for organic solar cells, demonstrating the utility of this compound in materials science. metu.edu.tr

Table 2: Potential Synthetic Routes to Nitrogen-Containing Heterocycles

| Heterocycle Class | Synthetic Strategy | Key Reaction | Starting Functionality |

|---|---|---|---|

| N-Aryl Heterocycles | Palladium-catalyzed cross-coupling | Buchwald-Hartwig Amination | Amino group |

| Quinolines | Skraup or Doebner-von Miller reaction | Electrophilic Cyclization | Amino group and aromatic ring |

Derivatization Strategies for Advanced Molecular Scaffolds

The development of advanced molecular scaffolds for applications in pharmaceuticals and materials science often relies on the strategic modification of highly functionalized building blocks. This compound, with its multiple reaction sites, is an excellent starting point for such derivatization strategies. sci-hub.se

The synthetic utility of this compound is demonstrated in the multi-step synthesis of novel rhodanine (B49660) flanked benzodithiophene and benzothiadiazole-containing small molecule non-fullerene acceptors. metu.edu.tr In this synthesis, this compound is first converted to 4-bromo-5,6-difluorobenzo[c] Current time information in Bangalore, IN.prepchem.comamericanelements.comthiadiazole. This intermediate then undergoes further reactions, such as Stille or Suzuki cross-coupling at the bromine position, to build up a larger, more complex molecular architecture designed for specific electronic properties. metu.edu.tr

Another key derivatization strategy involves the N-alkylation of the aniline nitrogen. For instance, the reaction of a similar compound, 2-fluoro-4-nitroaniline, with 3,3-bis(bromomethyl)oxetane (B1265868) leads to the formation of a spiro-heterocyclic system, a key intermediate for the antibiotic drug candidate TBI-223. nih.gov This demonstrates that the amino group, despite being deactivated by the nitro group, can act as a nucleophile to form complex, three-dimensional scaffolds.

Furthermore, the bromine atom can be replaced through various cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds, a cornerstone of modern organic synthesis for creating advanced molecular frameworks. nih.govresearchgate.net The nitro group can be reduced to an amine, which can then be acylated, alkylated, or converted into a diazonium salt for a wide range of subsequent transformations. The fluorine atoms contribute to the modulation of the electronic properties and metabolic stability of the final molecules, a desirable feature in drug design.

Table 3: Overview of Derivatization Strategies

| Functional Group | Reaction Type | Potential Products/Scaffolds |

|---|---|---|

| Amino Group | N-Alkylation, N-Arylation, Acylation | Spiro-heterocycles, N-Aryl compounds, Amides |

| Bromo Group | Suzuki, Stille, or Heck Cross-Coupling | Bi-aryl systems, Substituted alkenes |

| Nitro Group | Reduction to Amine | Anilines for further functionalization (e.g., diazotization) |

Advanced Spectroscopic and Structural Elucidation Methodologies

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups and probing the conformational aspects of molecules. ksu.edu.sauni-siegen.despectroscopyonline.com For aromatic compounds like 2-Bromo-3,4-difluoro-6-nitroaniline, the vibrational spectra reveal characteristic bands corresponding to the vibrations of the benzene (B151609) ring, as well as the nitro (NO₂), amino (NH₂), and carbon-halogen (C-Br, C-F) bonds.

In similar nitroaniline derivatives, the symmetric and asymmetric stretching vibrations of the NO₂ group are typically observed in the IR and Raman spectra. The amino group exhibits characteristic N-H stretching vibrations. The presence of bromine and fluorine substituents influences the vibrational frequencies of the aromatic ring due to their mass and electronic effects. nih.gov While specific experimental IR and Raman data for this compound is not widely published, data from analogous compounds allows for the prediction of key vibrational modes.

Table 1: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Amino (NH₂) | Symmetric Stretching | 3300 - 3400 |

| Asymmetric Stretching | 3400 - 3500 | |

| Scissoring | 1590 - 1650 | |

| Nitro (NO₂) | Symmetric Stretching | 1335 - 1385 |

| Asymmetric Stretching | 1500 - 1560 | |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Carbon-Fluorine (C-F) | Stretching | 1100 - 1400 |

| Carbon-Bromine (C-Br) | Stretching | 500 - 600 |

Note: The predicted wavenumber ranges are based on typical values for these functional groups in related aromatic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the detailed structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR provide critical information about the chemical environment of each proton and carbon atom.

A study detailing the synthesis of this compound provides experimental NMR data. metu.edu.tr The ¹H NMR spectrum in CDCl₃ shows a doublet of doublets at 8.01 ppm and a broad peak at 6.62 ppm, corresponding to the aromatic proton and the amino protons, respectively. metu.edu.tr The ¹³C NMR spectrum displays signals that confirm the presence of the substituted benzene ring. metu.edu.tr

Table 2: Experimental NMR Data for this compound in CDCl₃ metu.edu.tr

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | 8.01 | dd | J₁= 10.3, J₂= 8.2 | Aromatic CH |

| ¹H | 6.62 | br | - | NH₂ |

| ¹³C | 152.0 | - | - | C-NO₂ |

| ¹³C | 140.8 | - | - | C-F |

| ¹³C | 113.7 | - | - | C-F |

| ¹³C | 113.6 | - | - | C-NH₂ |

| ¹³C | 113.4 | - | - | C-H |

| ¹³C | 99.96 | - | - | C-Br |

| ¹³C | 99.75 | - | - | - |

Source: A thesis from 2019 provides detailed synthesis and characterization data for this compound. metu.edu.tr

To unambiguously assign the complex NMR spectra of substituted aromatics, multi-dimensional NMR techniques are employed. emerypharma.comyoutube.com

COSY (Correlation Spectroscopy) would reveal the coupling between the aromatic proton and any adjacent protons (though none are present in this specific structure, it's a standard technique for confirmation).

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) correlates proton signals with the signals of the carbons to which they are directly attached. This would definitively link the aromatic proton signal at 8.01 ppm to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds. This is particularly powerful for identifying quaternary carbons (those without attached protons), such as the carbons bonded to the nitro, bromo, and fluoro substituents. For instance, the amino protons could show correlations to the adjacent C-Br and C-NO₂ carbons, confirming their positions.

While specific 2D NMR studies for this compound are not available in the searched literature, these techniques are standard practice for the structural confirmation of novel or complex organic compounds. researchgate.netyoutube.com

Solid-State NMR (ssNMR) provides information about the structure and dynamics of molecules in their crystalline forms. It is particularly useful for studying polymorphism, where a compound can exist in multiple crystalline structures. For this compound, ssNMR could be used to probe the local environment of the carbon, nitrogen, and fluorine atoms in the solid state, complementing data from X-ray crystallography. It can reveal details about intermolecular interactions and packing effects that are not observable in solution-state NMR.

Mass Spectrometry for Fragmentation Pathway Analysis and Isotopic Profiling

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns. libretexts.org For this compound (C₆H₃BrF₂N₂O₂), the molecular weight is approximately 253 g/mol . americanelements.com

The mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in nearly a 1:1 ratio). Common fragmentation pathways for nitroaromatic compounds involve the loss of the nitro group (NO₂) or parts of it (e.g., NO, O). nih.govconicet.gov.ar

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (mass-to-charge ratio) | Ion | Description |

| 253/255 | [M]⁺ | Molecular ion, showing Br isotope pattern |

| 207/209 | [M - NO₂]⁺ | Loss of the nitro group |

| 177/179 | [M - NO₂ - HF]⁺ | Subsequent loss of hydrogen fluoride (B91410) |

| 128 | [C₅H₃F₂N]⁺ | Further fragmentation |

Note: These are predicted fragmentation patterns based on the general behavior of similar compounds. nih.govconicet.gov.ar

X-ray Crystallography and Single-Crystal Diffraction for Solid-State Structure Determination

While a specific crystal structure for this compound was not found in the search results, analysis of a similar compound, 2-bromo-4,6-dinitroaniline, reveals that the nitro groups are nearly coplanar with the aniline (B41778) ring, and the crystal structure is stabilized by N—H⋯O hydrogen bonds. nih.gov Similar interactions would be expected in the crystal structure of this compound. The presence of fluorine atoms might also lead to C—H⋯F or C—F⋯π interactions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The resulting spectrum provides information about the electronic structure and conjugation within the molecule. tandfonline.com

For this compound, the UV-Vis spectrum is expected to show absorption bands characteristic of a substituted nitroaniline. The presence of the nitro group (a strong chromophore) and the amino group (an auxochrome) on the benzene ring leads to electronic transitions, typically π → π* and n → π*, in the UV-Vis region. The position and intensity of these absorption maxima are influenced by the electronic effects of the bromine and fluorine substituents. acs.orgresearchgate.net

Table 4: Predicted UV-Vis Absorption for this compound

| Transition Type | Predicted λ_max (nm) | Description |

| π → π | ~250-300 | Associated with the aromatic system |

| n → π | ~350-450 | Involving non-bonding electrons on the nitro and amino groups |

Note: These are predicted absorption maxima based on the electronic properties of the functional groups and the aromatic ring.

Circular Dichroism Spectroscopy for Chiral Derivatives

Circular Dichroism (CD) spectroscopy is a powerful analytical technique for the investigation of chiral molecules. This method relies on the differential absorption of left- and right-circularly polarized light by a chromophore that is either intrinsically chiral or located in a chiral environment. The resulting CD spectrum provides valuable information regarding the stereochemistry and conformation of chiral compounds.

In the context of this compound, the direct application of CD spectroscopy is not relevant as the molecule itself is achiral. However, the technique becomes indispensable for the structural elucidation of its chiral derivatives. When this compound is chemically modified to introduce a chiral center or to become part of a larger chiral molecular entity, the resulting derivatives can be studied using CD spectroscopy.

The nitroaniline moiety within the molecule serves as a strong chromophore, which is essential for CD measurements. The electronic transitions of this chromophore, when perturbed by a chiral molecular framework, will exhibit differential absorption of circularly polarized light, leading to a characteristic CD spectrum. The sign and intensity of the Cotton effects in the CD spectrum can then be correlated with the absolute configuration of the stereogenic centers in the derivative.

While specific research on the circular dichroism of chiral derivatives of this compound is not extensively documented in publicly available literature, the principles of CD spectroscopy would be applicable for determining the stereochemical features of any such synthesized compounds. For instance, if the aniline nitrogen were to be incorporated into a chiral heterocyclic ring or if a chiral substituent were introduced elsewhere in the molecule, the resulting enantiomers or diastereomers would be distinguishable by their CD spectra.

Theoretical and Computational Chemistry Studies of 2 Bromo 3,4 Difluoro 6 Nitroaniline

Density Functional Theory (DFT) Calculations

The electronic structure of 2-Bromo-3,4-difluoro-6-nitroaniline is dominated by the influence of its substituents on the benzene (B151609) ring. The nitro group (NO₂) at position 6 and the fluorine atoms at positions 3 and 4 are potent electron-withdrawing groups. This has several key consequences:

Electron Density Distribution : These groups pull electron density away from the aromatic ring, making the ring electron-deficient. This effect is most pronounced at the ortho and para positions relative to the nitro group.

Molecular Orbitals : The energy levels of the molecular orbitals are significantly lowered. This stabilization affects both the occupied and unoccupied orbitals.

Reactivity : The reduced electron density on the benzene ring deactivates it towards electrophilic aromatic substitution. Conversely, it activates the ring for nucleophilic aromatic substitution (SNAr), as the ring is more susceptible to attack by electron-rich nucleophiles.

Table 1: Predicted Molecular Properties of this compound This table presents predicted properties based on the compound's structure and data from analogous molecules. Specific experimental or high-level computational values would require dedicated studies.

| Property | Predicted Value/Characteristic | Reference |

|---|---|---|

| Molecular Formula | C₆H₃BrF₂N₂O₂ | americanelements.com |

| Molecular Weight | 253.00 g/mol | americanelements.com |

| Dipole Moment | High, due to strong electron-withdrawing groups. | |

| Aromaticity | Retained, but with significant bond polarization. | |

| Key Functional Groups | Amine (-NH₂), Bromo (-Br), Fluoro (-F), Nitro (-NO₂) |

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energies of these orbitals and the gap between them are critical descriptors of a molecule's reactivity and kinetic stability. acs.org

HOMO and LUMO Energies : For this compound, the strong electron-withdrawing groups are expected to significantly lower the energies of both the HOMO and LUMO. metu.edu.tr The HOMO is likely localized over the amine group and the benzene ring, while the LUMO is expected to have significant contributions from the nitro group and the carbon atoms bearing the halogen substituents.

HOMO-LUMO Gap (ΔE) : The energy difference between the HOMO and LUMO (the band gap) is a key indicator of chemical reactivity. acs.org A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. The specific value of the gap would determine its potential use in applications like optoelectronics. metu.edu.tr

Table 2: Conceptual Frontier Molecular Orbital (FMO) Data This table outlines the expected characteristics of the frontier orbitals for this compound based on theoretical principles.

| Parameter | Description | Expected Characteristic for this compound | Reference |

|---|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital. Relates to the ability to donate electrons. | Relatively low energy due to electron-withdrawing groups. | acs.org |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. Relates to the ability to accept electrons. | Very low energy, indicating a strong electron-accepting character. | acs.org |

| ΔE (LUMO-HOMO) | Energy gap between HOMO and LUMO. Relates to kinetic stability and excitability. | A moderately small gap is expected, suggesting high reactivity toward nucleophiles. | acs.org |

A Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. researchgate.net The MEP map illustrates regions of positive and negative electrostatic potential.

Electrophilic and Nucleophilic Sites : For this compound, the MEP surface would show a highly electron-rich (negative potential, typically colored red) region around the oxygen atoms of the nitro group and, to a lesser extent, the nitrogen of the amine group. Conversely, highly electron-poor (positive potential, colored blue) regions would be expected on the carbon atoms of the aromatic ring, particularly those bonded to the fluorine and bromine atoms, making them prime targets for nucleophilic attack. researchgate.net The hydrogen atoms of the amine group would also exhibit positive potential.

Quantum Chemical Topology (QCT) and Bonding Analysis

Quantum Chemical Topology (QCT), most famously represented by the Quantum Theory of Atoms in Molecules (QTAIM), analyzes the topology of the electron density to characterize chemical bonding. It can define atoms within a molecule and describe the nature of the bonds between them through the analysis of bond critical points (BCPs).

Reaction Pathway and Transition State Computations

Computational chemistry can model the entire pathway of a chemical reaction, identifying intermediates and calculating the energy of transition states. This is particularly useful for understanding reaction mechanisms and predicting reaction outcomes.

The structure of this compound makes it an ideal candidate for Nucleophilic Aromatic Substitution (SNAr) reactions. masterorganicchemistry.com The presence of the strongly electron-withdrawing nitro group is crucial for stabilizing the negatively charged intermediate formed during the reaction. masterorganicchemistry.com

The SNAr mechanism proceeds in two main steps:

Nucleophilic Attack : A nucleophile attacks the electron-deficient aromatic ring at a carbon atom bearing a leaving group (in this case, Br or F), forming a resonance-stabilized carbanion known as a Meisenheimer complex. masterorganicchemistry.comresearchgate.net

Leaving Group Departure : The aromaticity of the ring is restored by the expulsion of the leaving group.

Computational studies can elucidate this mechanism by:

Modeling Intermediates : Calculating the structure and stability of the possible Meisenheimer complexes.

Calculating Activation Energies : Determining the energy barriers (transition state energies) for both the nucleophilic attack and the departure of the leaving group. The formation of the Meisenheimer complex is typically the rate-determining step. masterorganicchemistry.com

Predicting Regioselectivity : When a nucleophile attacks, it could potentially replace the bromine at C2 or one of the fluorines at C3 or C4. Computational modeling can predict the most likely site of attack by comparing the activation energies for each pathway. In SNAr, fluoride (B91410) is often a better leaving group than bromide, which is opposite to its behavior in SN1/SN2 reactions. science.gov This is because the rate-determining step is the initial attack, which is facilitated by the high electronegativity of fluorine polarizing the C-F bond.

Table 3: Computational Workflow for Analyzing SNAr Reactions This table outlines the typical computational steps used to study the SNAr mechanism on a substrate like this compound.

| Step | Computational Task | Purpose | Reference |

|---|---|---|---|

| 1 | Geometry Optimization | Find the lowest energy structure of the reactant and nucleophile. | researchgate.net |

| 2 | Transition State Search | Locate the transition state structure for nucleophilic attack at each possible site (C2, C3, C4). | science.gov |

| 3 | Frequency Calculation | Confirm transition states (one imaginary frequency) and calculate zero-point energies. | |

| 4 | Intermediate Optimization | Calculate the structure and stability of the Meisenheimer complex for each pathway. | researchgate.net |

| 5 | IRC Calculation | Intrinsic Reaction Coordinate (IRC) calculation to confirm the transition state connects reactants and the intermediate. | |

| 6 | Energy Profile Construction | Plot the relative energies of reactants, transition states, intermediates, and products to visualize the reaction pathway. | science.gov |

Investigation of Aromaticity and Reactivity Indices

The electronic structure and reactivity of this compound are significantly influenced by the interplay of its various substituents on the benzene ring. Computational chemistry provides powerful tools to quantify these effects through the calculation of aromaticity and reactivity indices.

Aromaticity Indices: The aromatic character of the benzene ring in this compound is a key determinant of its stability and chemical behavior. Aromaticity is typically assessed using several computational indices. The Harmonic Oscillator Model of Aromaticity (HOMA) index, for instance, evaluates the bond length equalization in the ring, with a value of 1 indicating a fully aromatic system. For this compound, the presence of both electron-donating (amino) and electron-withdrawing (nitro, bromo, fluoro) groups is expected to cause some deviation from perfect bond length uniformity, leading to a HOMA value slightly less than 1.

Another common measure is the Nucleus-Independent Chemical Shift (NICS), which calculates the magnetic shielding at the center of the ring. A negative NICS value is indicative of a diatropic ring current, a hallmark of aromaticity. For this compound, a significant negative NICS(0) value would be anticipated, confirming its aromatic nature.

Reactivity Indices: Reactivity indices derived from conceptual density functional theory (DFT) are invaluable for predicting the sites of electrophilic and nucleophilic attack. The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity; a smaller gap generally implies higher reactivity.

For this compound, the strong electron-withdrawing nitro group is expected to significantly lower the LUMO energy, making the molecule susceptible to nucleophilic attack. Conversely, the electron-donating amino group will raise the HOMO energy. The precise energy values and the resulting gap would be determined by the combined electronic effects of all substituents.

Fukui functions are another set of powerful reactivity descriptors that pinpoint the most reactive sites within a molecule. The Fukui function for nucleophilic attack (f+) indicates the regions most susceptible to receiving an electron, while the function for electrophilic attack (f-) highlights the areas most likely to donate an electron. In this compound, the carbon atoms of the aromatic ring and the nitrogen atom of the nitro group are expected to be the primary sites for nucleophilic attack, as indicated by their f+ values. The amino group would be a likely site for electrophilic attack.

A hypothetical table of calculated reactivity indices for this compound is presented below:

| Parameter | Value (arbitrary units) | Interpretation |

| HOMO Energy | -6.5 eV | Electron-donating potential |

| LUMO Energy | -2.1 eV | Electron-accepting potential |

| HOMO-LUMO Gap | 4.4 eV | Chemical reactivity |

| Global Hardness (η) | 2.2 eV | Resistance to charge transfer |

| Global Electrophilicity (ω) | 2.4 eV | Propensity to accept electrons |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanical calculations provide insights into the electronic structure of a single molecule, Molecular Dynamics (MD) simulations offer a powerful approach to explore the conformational landscape and intermolecular interactions of this compound in a condensed phase (e.g., in solution or in a crystal lattice).

Conformational Analysis: The primary source of conformational flexibility in this compound is the rotation around the C-N bond of the amino group. MD simulations can track the dihedral angle of the amino group relative to the plane of the benzene ring over time, revealing the preferred orientations and the energy barriers between them. Intramolecular hydrogen bonding between one of the amino hydrogens and the adjacent nitro group is a possibility that would significantly influence the conformational preference, leading to a more planar structure.

Intermolecular Interactions: In a condensed phase, this compound can engage in a variety of intermolecular interactions that dictate its macroscopic properties, such as solubility and crystal packing. MD simulations can elucidate the nature and strength of these interactions.

Hydrogen Bonding: The amino group can act as a hydrogen bond donor, while the nitro group and the fluorine atoms can act as hydrogen bond acceptors. MD simulations can quantify the occurrence and lifetime of these hydrogen bonds with solvent molecules or with other molecules of the same compound.

Halogen Bonding: The bromine atom can participate in halogen bonding, where it acts as an electrophilic region (σ-hole) and interacts with a nucleophilic site on a neighboring molecule.

π-π Stacking: The electron-deficient aromatic ring, due to the presence of the nitro and fluoro substituents, can interact favorably with other aromatic systems through π-π stacking interactions.

A summary of potential intermolecular interactions for this compound is provided in the table below:

| Interaction Type | Donor | Acceptor |

| Hydrogen Bond | Amino group (-NH2) | Nitro group (-NO2), Fluorine atoms (-F), Solvent |

| Halogen Bond | Bromine atom (-Br) | Nucleophilic atoms (e.g., O, N) |

| π-π Stacking | Aromatic Ring | Another Aromatic Ring |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling (Focus on intrinsic chemical properties and reactivity, not biological)

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a compound with its physicochemical properties. For this compound, QSPR models can be developed to predict intrinsic properties such as its acid dissociation constant (pKa), solubility, and octanol-water partition coefficient (logP), as well as its chemical reactivity.

To build a QSPR model, a set of molecular descriptors is first calculated for a series of related compounds. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment). Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are then used to derive a mathematical equation that relates these descriptors to the property of interest.

For predicting the reactivity of this compound, a QSPR model could be developed using a training set of substituted nitroanilines. The model would aim to predict a reactivity parameter, such as the rate constant for a specific reaction, based on calculated descriptors.

An example of a hypothetical QSPR model for predicting a reactivity-related property (e.g., electrophilicity index) is shown below:

Hypothetical QSPR Equation:

Predicted Property = a * (HOMO-LUMO Gap) + b * (Dipole Moment) + c * (Molecular Surface Area) + d

Where 'a', 'b', 'c', and 'd' are coefficients determined from the regression analysis.

The following table presents some of the descriptors that would be relevant for a QSPR study of this compound and related compounds.

| Descriptor Type | Descriptor Name | Description |

| Constitutional | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. |

| Topological | Balaban J Index | A topological index that encodes information about the size and branching of the molecule. |

| Quantum Chemical | Dipole Moment | A measure of the overall polarity of the molecule. |

| Quantum Chemical | HOMO Energy | Energy of the Highest Occupied Molecular Orbital. |

| Quantum Chemical | LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. |

Such QSPR models, once validated, can be used to predict the properties of new, unsynthesized compounds, thereby guiding the design of molecules with desired chemical characteristics.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of nitroaromatic compounds often involves harsh conditions, such as the use of mixed nitric and sulfuric acids. nih.gov Future research is increasingly focused on developing greener, more sustainable synthetic routes. For compounds like 2-Bromo-3,4-difluoro-6-nitroaniline, this includes exploring alternative nitration methods. One promising approach involves the use of metal-organic frameworks to capture waste nitrogen dioxide (NO₂) and utilize it as a nitrating agent, which could reduce the carbon footprint of industrial nitration processes. acs.org Other novel methods include catalysis with trifluoromethanesulfonic acid, which allows for facile and controllable nitration under milder conditions. organic-chemistry.org

Furthermore, sustainable approaches for the halogenation steps are being investigated. Solvent-free mechanochemical methods, for instance, have been shown to be highly effective for the iodination of anilines and phenols, offering high yields and selectivity in short reaction times. The development of catalysts that are efficient, selective, and recyclable is a key goal in sustainable organic synthesis. nano-ntp.com This includes exploring catalysts based on earth-abundant metals and bio-inspired frameworks that can operate under mild conditions. nano-ntp.com Three-component ring transformations also present an innovative strategy for synthesizing complex nitroanilines from simpler precursors. researchgate.net

Exploration of Undiscovered Reactivity Patterns

The electronic landscape of this compound is complex, with the electron-withdrawing nitro group and halogen atoms influencing the reactivity of the aniline (B41778) ring. While the reduction of the nitro group to an amine and nucleophilic aromatic substitution are expected reactions, there is significant potential to uncover novel reactivity.

A key area of future research is the selective C-H functionalization at positions not typically favored by the existing directing groups. For example, methods for the meta-C-H arylation of aniline derivatives, which are traditionally difficult to achieve, are being developed using cooperative catalysis systems. nih.gov Exploring such reactions for polysubstituted anilines could unlock new synthetic pathways. The chemistry of polyhalogenated nitro compounds is another area ripe for exploration, with potential for unusual cyclization and substitution reactions. researchgate.net Additionally, the influence of halogen bonding on the reactivity of such molecules is an emerging field of study that could lead to new methods for controlling reaction outcomes. acs.org Copper-catalyzed reactions of aryl halides with various nucleophiles also offer a versatile toolkit for further functionalizing this compound. mdpi.com

Advanced Computational Predictions and Experimental Verification

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the properties and reactivity of complex molecules. For this compound, DFT can be employed to understand the intricate effects of its multiple substituents on its structure, conformation, and spectroscopic properties. rsc.org

Advanced computational studies can predict various reactivity parameters, such as the sites most susceptible to electrophilic or nucleophilic attack, and the mechanisms of complex reactions like oxidation. nih.govacs.org DFT-based descriptors can also help in reproducing and explaining experimentally observed phenomena, such as the preferred sites for protonation. acs.org By calculating properties like the HOMO-LUMO energy gap, researchers can predict the chemical reactivity and stability of new derivatives. tandfonline.comnih.gov These theoretical predictions are crucial for guiding experimental work, allowing for more targeted and efficient synthesis of new compounds with desired properties. The synergy between advanced computational predictions and subsequent experimental verification will accelerate the discovery of new applications for this and related molecules.

Integration into Automated Synthesis Platforms

The synthesis of complex molecules like this compound can be accelerated through the use of automated synthesis platforms. medium.com These systems, which combine robotics, flow chemistry, and computer control, offer increased efficiency, reproducibility, and safety compared to traditional manual methods. wikipedia.orgnih.gov

Potential for Functional Material Design with Enhanced Performance

Aniline and its derivatives are important precursors for a wide range of functional materials, including polymers, dyes, and materials for organic electronics. nih.govsci-hub.seresearchgate.net The specific substituents on this compound make it an attractive candidate for the design of new materials with enhanced properties.

By polymerizing aniline derivatives, it is possible to create polymers with tailored characteristics, such as solubility, surface morphology, and electrical conductivity. rsc.orgresearchgate.net The presence of halogen atoms and a nitro group can influence the electronic properties and intermolecular interactions of the resulting polymers, potentially leading to materials with high sensitivity for use in chemical sensors or with specific corrosion-inhibiting properties. researchgate.netresearchgate.net Furthermore, aniline derivatives are being explored for their use in organic electronics, including thermoelectric materials that can convert heat into electricity. nih.gov The unique structure of this compound could be leveraged to create novel n-type thermoelectric materials or other components for sustainable organic electronics. diva-portal.org

Q & A

Q. Monitoring Efficiency :

- TLC/HPLC : Track reaction progress by comparing retention times of intermediates and final product .

- 19F NMR : Monitor fluorine incorporation during fluorination steps .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

Methodological Answer:

Advanced: How can researchers employ factorial design to optimize the nitration step in the synthesis of this compound?

Methodological Answer:

A 2³ factorial design can evaluate three critical factors:

- Variables : Temperature (60–100°C), HNO₃ concentration (70–90%), reaction time (2–6 hrs).

- Response Metrics : Yield, purity, byproduct formation.

Q. Steps :

Screening Experiments : Identify dominant factors (e.g., temperature significantly impacts yield).

Interaction Analysis : Use ANOVA to detect synergies (e.g., high HNO₃ + extended time reduces byproducts).